2,4,5-Trichloroanisole

Descripción general

Descripción

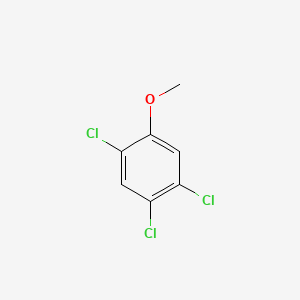

2,4,5-Trichloroanisole is a useful research compound. Its molecular formula is C7H5Cl3O and its molecular weight is 211.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 2,4,5-Trichloroanisole (TCA) is the olfactory system, specifically the cyclic nucleotide-gated channels associated with olfactory sensing . These channels play a crucial role in the detection of odors.

Mode of Action

TCA interacts with its targets by suppressing the cyclic nucleotide-gated channels in the olfactory system .

Biochemical Pathways

The formation mechanisms of TCA mainly include microbial O-methylation of chlorophenols and chlorination of anisole . These processes involve the conversion of chlorinated phenolic compounds into chlorinated anisole derivatives by naturally occurring airborne fungi and bacteria .

Pharmacokinetics

It is known that tca can migrate from its sources and contaminate various products, such as wine, during storage .

Result of Action

The action of TCA results in a musty, moldy smell in contaminated products . This is due to the compound’s strong off-flavor, which can considerably deteriorate the quality of food and beverages . In wine, for instance, TCA is the primary chemical compound responsible for cork taint, giving the wine a wet-moldy smell .

Action Environment

The action of TCA can be influenced by environmental factors. For example, the source of TCA in wine is usually the cork or other woodworks, but it can also contaminate wine from the environment . Furthermore, the presence of chlorinated phenolic compounds in the environment can lead to the production of TCA .

Análisis Bioquímico

Biochemical Properties

2,4,5-Trichloroanisole plays a significant role in biochemical reactions, particularly in the context of microbial metabolism. It interacts with enzymes such as O-methyltransferases, which catalyze the methylation of 2,4,5-trichlorophenol to form this compound. This interaction is crucial for the detoxification processes in microorganisms, allowing them to convert toxic chlorophenols into less harmful compounds .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can disrupt olfactory signal transduction by suppressing cyclic nucleotide-gated channels, leading to a decrease in olfactory sensitivity . Additionally, it may affect the expression of genes involved in detoxification and stress response pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It is known to inhibit certain enzymes involved in olfactory signal transduction, thereby altering the normal function of olfactory receptor cells . The compound’s ability to bind to and inhibit these enzymes results in a decrease in olfactory sensitivity, which is a key factor in its role as a tainting agent in wines.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound in in vitro studies has shown persistent effects on cellular function, particularly in olfactory receptor cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild disruptions in olfactory function, while higher doses can lead to significant olfactory impairment and other adverse effects . Toxicity studies have shown that high doses of this compound can cause damage to organs and tissues, highlighting the importance of understanding its dosage-dependent effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include the methylation of chlorophenols. The primary enzyme responsible for its formation is O-methyltransferase, which catalyzes the transfer of a methyl group to 2,4,5-trichlorophenol, resulting in the production of this compound . This metabolic pathway is crucial for the detoxification of chlorophenols in microorganisms.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in certain tissues . The compound’s distribution is influenced by factors such as tissue type and the presence of specific transport proteins.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes. It may also localize to specific organelles, such as the endoplasmic reticulum, where it can influence the activity of enzymes involved in detoxification . Post-translational modifications and targeting signals play a role in directing this compound to these specific compartments.

Actividad Biológica

2,4,5-Trichloroanisole (TCA) is a chlorinated aromatic compound with significant biological activity, primarily recognized for its role in the off-flavor known as "cork taint" in wines. This article explores the biological activity of TCA, including its mechanisms of action, effects on sensory perception, and implications for food quality and safety.

Chemical Structure and Properties

This compound is an aromatic compound characterized by three chlorine atoms substituted on the aromatic ring. Its chemical formula is C₈H₅Cl₃O, and it is a derivative of anisole. The presence of chlorine atoms enhances its lipophilicity, which influences its interaction with biological membranes.

Olfactory Signal Suppression

Recent studies have demonstrated that TCA acts as a potent suppressor of olfactory signal transduction. It inhibits cyclic nucleotide-gated (CNG) channels in olfactory receptor neurons at extremely low concentrations (attomolar range), leading to a significant reduction in olfactory sensitivity. This suppression correlates positively with the compound's lipophilicity, suggesting that TCA partitions into the lipid bilayer of neuronal membranes, disrupting normal signaling pathways .

Fungal Bioconversion

TCA is produced through the bioconversion of 2,4,5-trichlorophenol (TCP) by various fungi. Notably, strains such as Trichoderma and Fusarium exhibit high conversion efficiencies. For instance, Trichoderma longibrachiatum has been shown to convert TCP to TCA with an efficiency of up to 37.56% under specific growth conditions . This bioconversion is a critical factor in the contamination of corks used in wine production.

Cork Taint in Wines

A significant case study highlighted the occurrence of cork taint in wines due to TCA contamination. The musty odor associated with cork taint can severely affect consumer acceptance and marketability. Research indicates that TCA can be detected in bottled wines sealed with contaminated corks, leading to complaints from consumers about off-flavors .

Water Quality Issues

Another investigation focused on a taste and odor episode in a Swiss town where residents reported musty odors in drinking water attributed to TCA formation. This case underscores the importance of monitoring chlorinated compounds in water distribution systems to prevent similar occurrences .

Sensory Thresholds

The sensory threshold for detecting TCA varies among individuals but is generally low, making it a potent contaminant even at trace levels. Studies suggest that TCA concentrations as low as 1 ng/L can be perceptible to sensitive individuals .

Environmental Impact

TCA has been detected in various environmental matrices, including soil and water systems. Its persistence and bioaccumulation potential raise concerns regarding environmental health and safety. Research indicates that TCA can be formed from microbial degradation processes involving chlorinated phenolic compounds present in industrial effluents .

Data Tables

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₅Cl₃O |

| Olfactory Threshold | 1 ng/L |

| Bioconversion Efficiency | Up to 37.56% (Trichoderma) |

| Sensitivity Range | Attomolar concentrations |

Aplicaciones Científicas De Investigación

Chemical Properties and Formation

2,4,5-Trichloroanisole is categorized as a chlorinated anisole with the chemical formula . It is structurally similar to other trichloroanisoles, such as 2,4,6-trichloroanisole (TCA), which is more commonly studied due to its notorious association with cork taint in wines. The formation of TCA typically occurs through the chlorination of anisole under specific conditions, leading to electrophilic substitution reactions where chlorine atoms replace hydrogen atoms on the aromatic ring.

Sensory Quality in Food and Beverages

Cork Taint in Wines

TCA is most infamously known for causing cork taint in wines, which imparts a musty or moldy odor that significantly detracts from the sensory experience of wine tasting. Research has shown that TCA can inhibit olfactory signal transduction pathways at extremely low concentrations (attomolar levels), affecting the perception of flavor without generating typical odorant responses. This phenomenon highlights the compound's potency as an off-flavor agent.

Detection and Control

Several studies have focused on methods to detect and control TCA levels in wine. Techniques such as gas chromatography and mass spectrometry are employed to quantify TCA concentrations in corks and wines. Additionally, innovative treatments like plasma-activated water have been explored for decontaminating corks from TCA, showing promising results by reducing TCA levels effectively .

Environmental Monitoring

Indicator of Contamination

Given its persistence in various ecosystems, this compound serves as a marker for environmental contamination. Its detection is crucial in assessing the quality of drinking water and agricultural products where chlorinated compounds may be present. The presence of TCA in soil and water systems indicates potential contamination from industrial processes or agricultural runoff .

Research Findings

Studies have demonstrated that TCA can accumulate in aquatic environments, posing risks to both ecological health and human consumption. Monitoring programs often include assays for TCA to ensure compliance with safety standards for drinking water .

Biological Research Applications

Impact on Olfactory Signal Transduction

Research into the biological effects of this compound has revealed its ability to suppress cyclic nucleotide-gated channels in olfactory receptor cells. This suppression occurs without eliciting typical odorant responses, indicating a unique mechanism of action that could have implications for understanding olfactory dysfunctions .

Potential Therapeutic Insights

The study of TCA's effects on olfactory signaling pathways may provide insights into developing treatments for sensory disorders. Understanding how TCA interacts with olfactory receptors could pave the way for therapeutic strategies aimed at mitigating olfactory impairments caused by environmental toxins .

Data Table: Comparison of Trichloroanisoles

| Compound Name | Chemical Structure | Unique Characteristics |

|---|---|---|

| 2,4-Dichloroanisole | C7H6Cl2O | Less potent off-flavor than this compound |

| This compound | C7H5Cl3O | Significant impact on sensory perception; persistent |

| 2,4,6-Trichloroanisole | C7H5Cl3O | Known for cork taint; more potent than 2,4-DCA |

| 2,4-Dichlorophenol | C6H4Cl2O | Precursor to various pesticides; less odorous |

Propiedades

IUPAC Name |

1,2,4-trichloro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKBHOQOOGRFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064120 | |

| Record name | Benzene, 1,2,4-trichloro-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6130-75-2 | |

| Record name | 2,4,5-Trichloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6130-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trichloroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006130752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6130-75-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,4-trichloro-5-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,2,4-trichloro-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trichloroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRICHLOROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A45S4076Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.